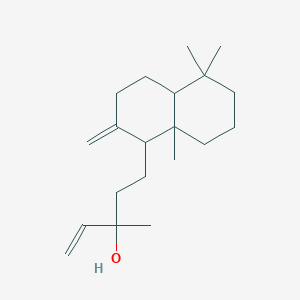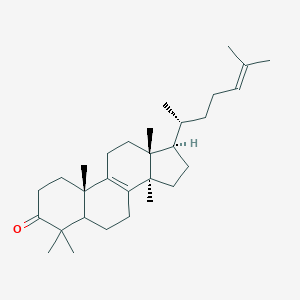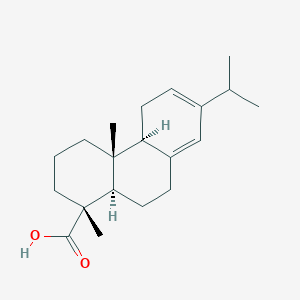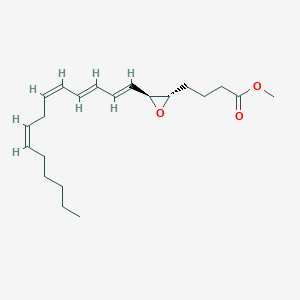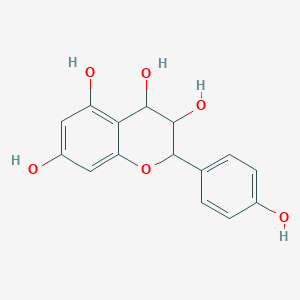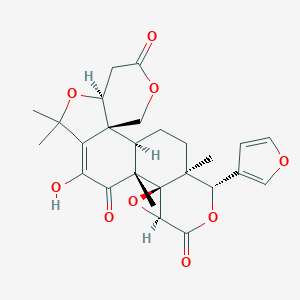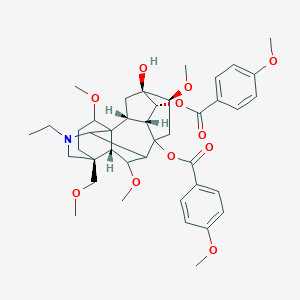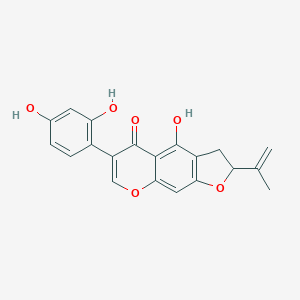
Lyciumin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Lyciumin A implica la formación de una estructura de péptido cíclico. Este proceso normalmente incluye los siguientes pasos:
Síntesis de Péptidos: La cadena de péptidos lineal se sintetiza utilizando técnicas de síntesis de péptidos en fase sólida (SPPS). Esto implica la adición secuencial de aminoácidos a una cadena de péptidos en crecimiento anclada a una resina sólida.
Ciclización: El péptido lineal se cicliza para formar la estructura de octapéptido cíclico.
Métodos de Producción Industrial
La producción industrial de this compound puede implicar enfoques biotecnológicos, como el uso de microorganismos genéticamente modificados para producir el péptido. Este método puede ser más rentable y escalable en comparación con la síntesis química tradicional. Los microorganismos se modifican genéticamente para expresar el péptido, que luego se purifica mediante técnicas cromatográficas .
Análisis De Reacciones Químicas
Tipos de Reacciones
Lyciumin A experimenta varias reacciones químicas, que incluyen:
Oxidación: El péptido puede oxidarse en condiciones específicas, lo que lleva a la formación de puentes disulfuro entre los residuos de cisteína.
Reducción: Las reacciones de reducción pueden romper los puentes disulfuro, convirtiendo la forma oxidada a la forma reducida.
Reactivos y Condiciones Comunes
Oxidación: El peróxido de hidrógeno (H₂O₂) o el yodo (I₂) pueden utilizarse como agentes oxidantes.
Reducción: El ditiotreitol (DTT) o la tris(2-carboxietil)fosfina (TCEP) son agentes reductores comunes.
Sustitución: Los reactivos nucleófilos como los haluros de alquilo pueden utilizarse para reacciones de sustitución.
Productos Mayores
Los productos principales formados a partir de estas reacciones incluyen péptidos modificados con propiedades estructurales y funcionales alteradas. Por ejemplo, la oxidación puede conducir a la formación de puentes disulfuro cíclicos, lo que aumenta la estabilidad del péptido .
Aplicaciones Científicas De Investigación
Lyciumin A tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como compuesto modelo para estudiar las reacciones de síntesis y ciclización de péptidos.
Biología: Investigado por su papel en la inhibición de proteasas y enzimas involucradas en varios procesos biológicos.
Medicina: Explorado por sus posibles aplicaciones terapéuticas en el tratamiento de la hipertensión y otras enfermedades cardiovasculares.
Mecanismo De Acción
Lyciumin A ejerce sus efectos inhibiendo la actividad de las proteasas, la renina y la enzima convertidora de angiotensina. El péptido se une a los sitios activos de estas enzimas, impidiendo que catalicen sus respectivas reacciones. Esta inhibición conduce a una disminución en la producción de angiotensina II, un potente vasoconstrictor, lo que reduce la presión arterial .
Comparación Con Compuestos Similares
Compuestos Similares
Celogentin L: Otro péptido cíclico con actividad inhibitoria similar sobre las proteasas.
Inhibidores de la Enzima Convertidora de Angiotensina: Una clase de compuestos que incluye fármacos como el captopril y el enalapril, que también inhiben la enzima convertidora de angiotensina.
Singularidad
Lyciumin A es único debido a su estructura de octapéptido cíclico, que proporciona una mayor estabilidad y especificidad en comparación con los péptidos lineales. Además, su origen natural del género Lycium aumenta su atractivo como compuesto bioactivo con posibles aplicaciones terapéuticas .
Propiedades
Número CAS |
125708-06-7 |
|---|---|
Fórmula molecular |
C42H51N9O12 |
Peso molecular |
873.9 g/mol |
Nombre IUPAC |
(2R,5S,11S,14S)-11-(hydroxymethyl)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-1-[(2R)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3,6,9,12-tetraoxo-5-propan-2-yl-1,4,7,10,13-pentazatricyclo[14.6.1.017,22]tricosa-16(23),17,19,21-tetraene-14-carboxylic acid |
InChI |
InChI=1S/C42H51N9O12/c1-21(2)34-39(59)43-18-33(55)45-29(20-52)37(57)47-28(42(62)63)17-23-19-51(30-7-4-3-6-25(23)30)35(40(60)48-34)49-36(56)27(16-22-9-11-24(53)12-10-22)46-38(58)31-8-5-15-50(31)41(61)26-13-14-32(54)44-26/h3-4,6-7,9-12,19,21,26-29,31,34-35,52-53H,5,8,13-18,20H2,1-2H3,(H,43,59)(H,44,54)(H,45,55)(H,46,58)(H,47,57)(H,48,60)(H,49,56)(H,62,63)/t26-,27+,28+,29+,31+,34+,35-/m1/s1 |
Clave InChI |
IPOLXDNCMOVXCP-WUVUALGCSA-N |
SMILES |
CC(C)C1C(=O)NCC(=O)NC(C(=O)NC(CC2=CN(C(C(=O)N1)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)C5CCC(=O)N5)C6=CC=CC=C26)C(=O)O)CO |
SMILES isomérico |
CC(C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CC2=CN([C@H](C(=O)N1)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H]5CCC(=O)N5)C6=CC=CC=C26)C(=O)O)CO |
SMILES canónico |
CC(C)C1C(=O)NCC(=O)NC(C(=O)NC(CC2=CN(C(C(=O)N1)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)C5CCC(=O)N5)C6=CC=CC=C26)C(=O)O)CO |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


